molecular formula C9H14N4 B568399 3-(Piperidin-1-yl)pyrazin-2-amine CAS No. 117719-15-0

3-(Piperidin-1-yl)pyrazin-2-amine

Cat. No. B568399
CAS RN: 117719-15-0
M. Wt: 178.239
InChI Key: VGTXVNPYJYRTSV-UHFFFAOYSA-N
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Description

“3-(Piperidin-1-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1286273-41-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) . This indicates the presence of a piperidine ring and a pyrazine ring in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

3-(Piperidin-1-yl)pyrazin-2-amine is used in a variety of scientific research applications, including drug discovery, drug delivery, and as a tool for studying enzyme-substrate interactions. It can also be used as a building block for the synthesis of other compounds. Additionally, this compound has been used as a ligand in the binding of metal ions to proteins.

Advantages and Limitations for Lab Experiments

The use of 3-(Piperidin-1-yl)pyrazin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and it is a stable compound that can be stored for long periods of time. Additionally, it can be used in a variety of experiments, including drug discovery, drug delivery, and as a tool for studying enzyme-substrate interactions.
However, there are also some limitations to using this compound in lab experiments. It is not known to have any significant therapeutic effects, and its mechanism of action is not fully understood. Additionally, it is not known to have any significant effect on the expression of certain genes.

Future Directions

There are a number of potential future directions for research involving 3-(Piperidin-1-yl)pyrazin-2-amine. These include further research into its mechanism of action, its effects on the activity of certain enzymes and receptors, and its potential therapeutic effects. Additionally, further research into its use as a tool for drug discovery and drug delivery could be beneficial. Finally, further research into its effects on the expression of certain genes could yield important insights into the role of this compound in biological processes.

Synthesis Methods

3-(Piperidin-1-yl)pyrazin-2-amine is synthesized by a reaction between piperidine and pyrazin-2-amine in a two-step process. In the first step, piperidine is reacted with an aldehyde to form an imine, which is then reacted with pyrazin-2-amine in the second step to form this compound. The reaction conditions and yields are optimized depending on the desired product.

Safety and Hazards

The safety information for “3-(Piperidin-1-yl)pyrazin-2-amine” indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-piperidin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTXVNPYJYRTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670299
Record name 3-(Piperidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117719-15-0
Record name 3-(Piperidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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